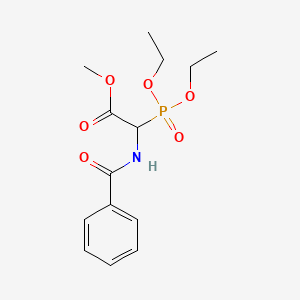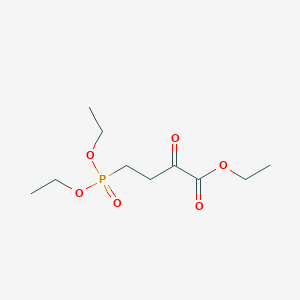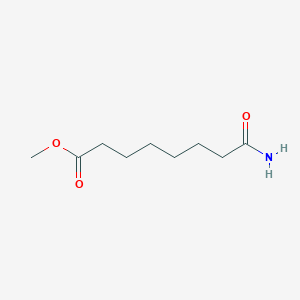
Methyl 8-amino-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-amino-8-oxooctanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of octanoic acid, featuring both an amino group and a keto group on the eighth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 8-amino-8-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of methyl 8-oxooctanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at elevated temperatures and pressures to facilitate the formation of the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-amino-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 8-amino-8-hydroxyoctanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 8-oxo-8-oxooctanoate.
Reduction: Methyl 8-amino-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-amino-8-oxooctanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 8-amino-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The amino and keto groups allow the compound to participate in various biochemical reactions, including enzyme catalysis and protein binding. These interactions can modulate cellular processes and influence metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-oxooctanoate: Lacks the amino group but shares the keto group.
8-Aminooctanoic acid: Contains an amino group but lacks the ester functionality.
Methyl 8-anilino-8-oxooctanoate: Contains an anilino group instead of an amino group.
Uniqueness
Methyl 8-amino-8-oxooctanoate is unique due to the presence of both an amino group and a keto group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
| 123865-74-7 | |
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 8-amino-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H2,10,11) |
InChI-Schlüssel |
BQBYSJGILRBPLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/no-structure.png)
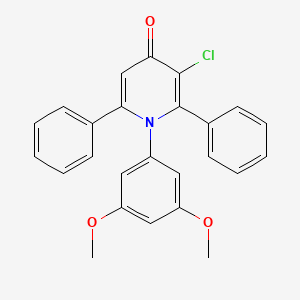
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)

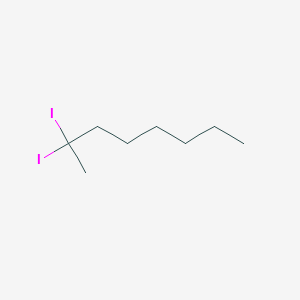
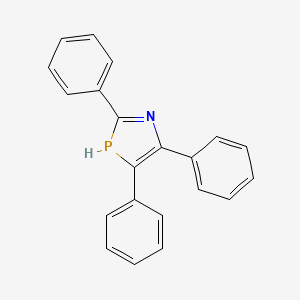
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

